N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C21H20N4O4S2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O4S2/c1-27-16-9-14(10-17(11-16)28-2)22-19(26)13-31-21-24-23-20(18-6-4-8-30-18)25(21)12-15-5-3-7-29-15/h3-11H,12-13H2,1-2H3,(H,22,26) |
InChI Key |
CDJHUVJQDNKCTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Triazole Ring: This might involve the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan and Thiophene Groups: These groups could be introduced via coupling reactions, such as Suzuki or Stille coupling.
Introduction of the Acetamide Group: This could be achieved through acylation reactions.
Methoxylation: The methoxy groups on the phenyl ring could be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced triazole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- N-(3,5-Dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces methoxy groups with methyl substituents on the phenyl ring.
Substituent Variations on the Triazole Ring
- 4-Ethyl vs.
- Thiophen-2-yl vs. Other Heterocycles: Thiophene-containing triazoles (e.g., compounds in ) demonstrate notable antifungal activity, with derivatives 6a and 6b showing IC₅₀ values < 10 µg/mL against Candida albicans. The thiophen-2-yl group in the target compound likely contributes to similar bioactivity .
Anti-Exudative and Anti-Inflammatory Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (Evidences 7–10): Derivatives with methoxy or nitro groups on the phenyl ring (e.g., compound 3.12 in ) demonstrated 70–80% anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s 3,5-dimethoxyphenyl group may amplify this effect due to enhanced electron-donating properties .
Physicochemical and Spectroscopic Properties
- IR Spectral Comparisons :
Data Table: Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to improve yield and purity?
- Methodology :
- Vary reaction parameters such as temperature (60–100°C), solvent choice (e.g., ethanol, DMF), and pH to optimize intermediate formation.
- Employ coupling agents (e.g., DCC, EDCI) for sulfanyl-acetamide bond formation and monitor progress via TLC or HPLC .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC (>95%) and NMR .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- Use ¹H/¹³C NMR to verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.7–3.8 ppm) and triazole ring integration .
- Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₉H₂₀N₄O₄S, exact mass 424.12 g/mol) .
- Analyze crystallinity via X-ray diffraction (if crystals form) to resolve stereochemical ambiguities .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodology :
- Test anti-inflammatory activity using in vitro assays (e.g., COX-2 inhibition) and in vivo carrageenan-induced paw edema models .
- Evaluate antimicrobial potential via broth microdilution (MIC against S. aureus, E. coli) and fungal spore germination assays .
- Assess cytotoxicity on mammalian cell lines (e.g., HEK-293) to establish safety thresholds (IC₅₀ > 50 µM) .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Synthesize analogs with substituent variations (e.g., replacing thiophen-2-yl with pyridinyl or altering methoxy groups) .
- Perform QSAR modeling using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .
- Validate predictions with in vitro assays and compare activity trends (e.g., EC₅₀ shifts in anti-exudative models) .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Methodology :
- Conduct meta-analysis of existing studies to identify variables (e.g., assay protocols, cell lines) causing discrepancies .
- Replicate experiments under standardized conditions (e.g., fixed concentrations, controlled incubation times).
- Use molecular docking to explore binding mode variations across targets (e.g., COX-2 vs. TNF-α) that may explain divergent results .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?
- Methodology :
- Perform enzyme inhibition assays (e.g., fluorogenic substrates for proteases) to identify direct targets .
- Use RNA-seq/proteomics to profile gene/protein expression changes in treated cells and identify pathways affected .
- Validate findings with knockout/knockdown models (e.g., CRISPR-C9 in HEK-293 cells) to confirm target dependency .
Q. How can researchers improve the compound’s metabolic stability for in vivo applications?
- Methodology :
- Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
- Test stability in liver microsome assays (human/rat) and optimize logD values (2–3) to enhance bioavailability .
- Use prodrug strategies (e.g., esterification of acetamide) to improve solubility and tissue penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
